molecular formula C14H27O6PS B15204535 10-(Thiophosphonooxy)decyl methacrylate

10-(Thiophosphonooxy)decyl methacrylate

Cat. No.: B15204535
M. Wt: 354.40 g/mol
InChI Key: RJDHMMAAXNYHHU-UHFFFAOYSA-N
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Description

10-(Thiophosphonooxy)decyl methacrylate is a chemical compound with the molecular formula C14H27O5PS. It is a derivative of methacrylate, featuring a thiophosphonooxy group attached to a decyl chain.

Preparation Methods

The synthesis of 10-(Thiophosphonooxy)decyl methacrylate typically involves the reaction of 10-hydroxydecyl methacrylate with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

10-(Thiophosphonooxy)decyl methacrylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(Thiophosphonooxy)decyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Thiophosphonooxy)decyl methacrylate involves its ability to undergo polymerization, forming long chains that impart unique properties to the resulting materials. The thiophosphonooxy group can interact with various molecular targets, enhancing the adhesion and stability of the polymers. The pathways involved include radical polymerization and cross-linking reactions, which contribute to the formation of robust polymer networks .

Comparison with Similar Compounds

10-(Thiophosphonooxy)decyl methacrylate can be compared with similar compounds such as 10-(Phosphonooxy)decyl methacrylate. While both compounds share a similar structure, the presence of the thiophosphonooxy group in this compound imparts different chemical and physical properties. For example, the thiophosphonooxy group may offer enhanced reactivity and stability under certain conditions compared to the phosphonooxy group .

Similar compounds include:

These compounds are used in similar applications but may differ in their specific properties and reactivity.

Properties

Molecular Formula

C14H27O6PS

Molecular Weight

354.40 g/mol

IUPAC Name

10-[hydroxy(sulfanyloxy)phosphoryl]oxydecyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H27O6PS/c1-13(2)14(15)18-11-9-7-5-3-4-6-8-10-12-19-21(16,17)20-22/h22H,1,3-12H2,2H3,(H,16,17)

InChI Key

RJDHMMAAXNYHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)OS

Origin of Product

United States

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